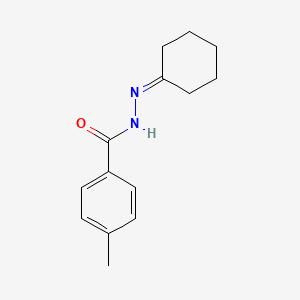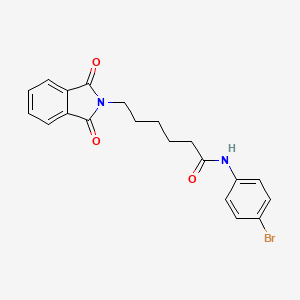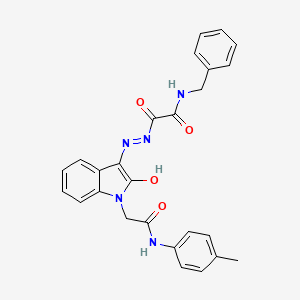
N'-cyclohexylidene-4-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-cyclohexylidene-4-methylbenzohydrazide is a chemical compound with the molecular formula C14H18N2O and a molecular weight of 230.312. It is a derivative of benzohydrazide, characterized by the presence of a cyclohexylidene group and a methyl group on the benzene ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-4-methylbenzohydrazide typically involves the condensation reaction between 4-methylbenzohydrazide and cyclohexanone. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for N’-cyclohexylidene-4-methylbenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-cyclohexylidene-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methyl group on the benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can introduce various functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
N’-cyclohexylidene-4-methylbenzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-cyclohexylidene-4-methylbenzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The specific pathways involved depend on the target molecule and the context of the study .
Comparación Con Compuestos Similares
Similar Compounds
- N’-cyclohexylidene-4-methoxybenzohydrazide
- N’-cyclohexylidene-4-hydroxybenzohydrazide
- N’-cyclohexylidene-4-nitrobenzohydrazide
Uniqueness
N’-cyclohexylidene-4-methylbenzohydrazide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
N-(cyclohexylideneamino)-4-methylbenzamide |
InChI |
InChI=1S/C14H18N2O/c1-11-7-9-12(10-8-11)14(17)16-15-13-5-3-2-4-6-13/h7-10H,2-6H2,1H3,(H,16,17) |
Clave InChI |
WMRFTCLBKFXSTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NN=C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11702109.png)

![(2Z)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(furan-2-YL)prop-2-enenitrile](/img/structure/B11702128.png)
![Methyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11702129.png)
![6-methyl-2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]pyrimidin-4(3H)-one](/img/structure/B11702133.png)
![[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11702136.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium](/img/structure/B11702142.png)
![4-tert-butyl-2-chloro-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B11702148.png)
![(Z)-N-[1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-YL)ethylidene]hydroxylamine](/img/structure/B11702161.png)

![Diethyl {3,6-dichloro-4-[(4-chlorophenyl)amino]quinolin-2-yl}phosphonate](/img/structure/B11702171.png)
